5-Azidopentyl methanesulfonate
Description
5-Azidopentyl methanesulfonate is an organosulfur compound characterized by a pentyl chain substituted with an azide (-N₃) group and a methanesulfonate (-SO₃CH₃) moiety. Its structure enables dual reactivity: the azide group facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) , while the methanesulfonate group acts as a leaving group in nucleophilic substitution reactions. This compound is commonly employed in bioconjugation and polymer chemistry, particularly for functionalizing biomolecules like cyclen-based ligands, as demonstrated in its use to synthesize biomimetic G-quadruplex ligands .
Key Properties (from synthesis data):
Properties
IUPAC Name |
5-azidopentyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c1-13(10,11)12-6-4-2-3-5-8-9-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHFUSMTKLTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Azidopentyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 5-bromopentyl methanesulfonate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azidopentyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted pentyl methanesulfonates.
Reduction: 5-Aminopentyl methanesulfonate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
5-Azidopentyl methanesulfonate has several applications in scientific research:
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-azidopentyl methanesulfonate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-azidopentyl methanesulfonate, we compare it with structurally or functionally related methanesulfonate derivatives and azide-containing compounds.
Table 1: Comparative Analysis of Methanesulfonate Derivatives
Key Findings:
Functional Group Diversity: Unlike lead methanesulfonate (inorganic metal salt), this compound is organic and azide-functionalized, enabling bioorthogonal reactions. Lead methanesulfonate’s primary use is industrial (e.g., electroplating), but it poses significant toxicity risks . Compared to methyl/ethyl methanesulfonates (classic alkylating agents), this compound’s azide group adds click chemistry utility without direct DNA damage risks .
Synthetic Utility :
- This compound’s long alkyl chain improves solubility in organic solvents (e.g., acetonitrile) compared to shorter-chain analogs, facilitating reactions with hydrophobic substrates .
Q & A
Q. What synthetic routes are commonly employed to prepare 5-azidopentyl methanesulfonate, and what are the critical reaction parameters?
- Methodological Answer : The synthesis involves a two-step process: (1) methanesulfonation of a pentanol derivative followed by (2) azide substitution. Key steps include purification via silica gel chromatography (CH₂Cl₂/MeOH gradient) and characterization using ¹H/¹³C NMR and IR spectroscopy. For example, ¹H NMR shows distinct peaks for the methanesulfonate group (δ 2.97 ppm, singlet) and azide-terminated alkyl chain (δ 3.26 ppm, triplet) . Reaction optimization requires precise stoichiometry (6 equivalents of methanesulfonate precursor) and heating at 50°C overnight in acetonitrile with K₂CO₃ as a base .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicological data for this compound is limited, structurally related methanesulfonates (e.g., ethyl methanesulfonate) are known mutagens and carcinogens . Follow strict precautions:
- Use fume hoods and personal protective equipment (gloves, lab coats).
- Avoid inhalation/contact; store in airtight containers at -20°C.
- Monitor decomposition via IR (azide peak stability) and NMR (unexpected by-products) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Step 1 : Ensure anhydrous conditions during methanesulfonation to prevent hydrolysis.
- Step 2 : Use excess sodium azide (≥3 equivalents) and polar aprotic solvents (e.g., DMF) for efficient nucleophilic substitution.
- Purification : Optimize column chromatography gradients (e.g., CH₂Cl₂/MeOH 0–4%) to separate azide intermediates from unreacted precursors .
- Troubleshooting : Low yields may result from incomplete substitution (monitor via TLC/Rf values) or azide degradation (confirm via IR peak at 2092 cm⁻¹) .
Q. What strategies mitigate instability of the azide group during storage or reaction conditions?
- Methodological Answer :
- Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent moisture-induced degradation.
- Reaction Design : Avoid prolonged exposure to light/heat; use freshly distilled solvents to minimize radical initiators.
- Stability Assays : Regular IR checks (azide peak intensity) and HPLC-MS to detect decomposition products (e.g., amine derivatives from Staudinger reactions) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Hypothesis Testing : Compare observed peaks with predicted shifts (e.g., δ 1.47 ppm in ¹H NMR aligns with pentyl chain protons). Unexpected peaks may indicate by-products (e.g., unreacted methanesulfonyl chloride at δ 3.3 ppm).
- Supplementary Techniques : Use high-resolution MS to confirm molecular ions ([M+H]⁺ expected at m/z 207.1) and 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Repurification : Repeat silica gel chromatography or employ preparative HPLC for challenging separations .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Detect sub-1% impurities using multiple reaction monitoring (MRM) modes.
- GC-MS : Volatile by-products (e.g., residual solvents) can be quantified with headspace sampling.
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
